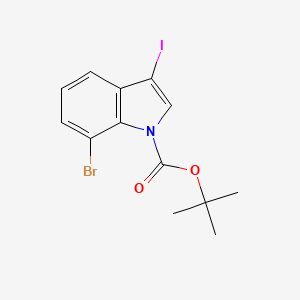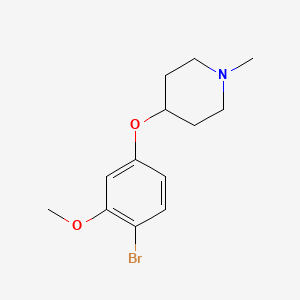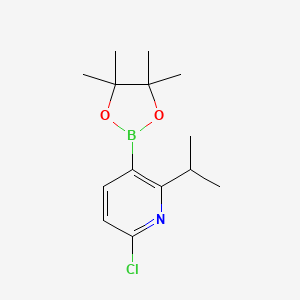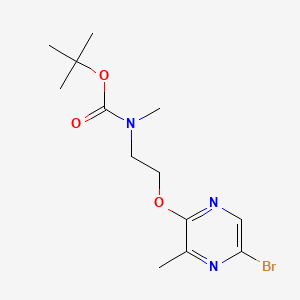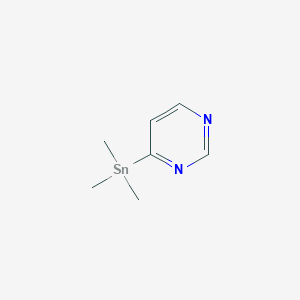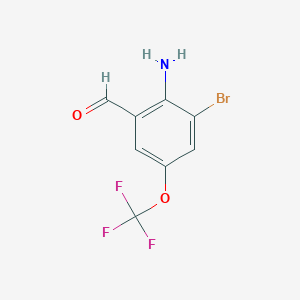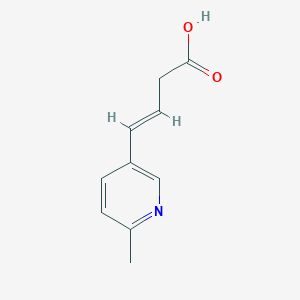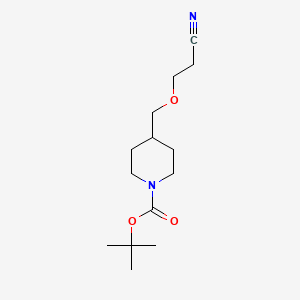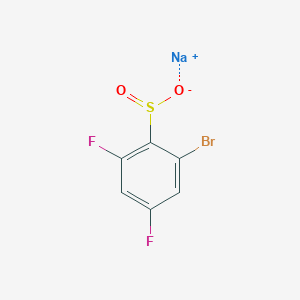
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and sulfinic acid groups attached to a benzene ring, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt typically involves the reaction of 2-Bromo-4,6-difluorobenzenesulfonyl chloride with a suitable reducing agent. One common method is the reduction of the sulfonyl chloride using sodium sulfite under controlled conditions to yield the desired sulfinic acid sodium salt . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Bromo-4,6-difluorobenzenesulfonic acid.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or potassium tert-butoxide under anhydrous conditions.
Major Products
Oxidation: 2-Bromo-4,6-difluorobenzenesulfonic acid.
Reduction: 2-Bromo-4,6-difluorobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mecanismo De Acción
The mechanism by which 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfinic acid group can undergo nucleophilic attack, leading to the formation of sulfonate esters or sulfonamides. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which enhance the reactivity of the sulfinic acid group .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfinic acid sodium salt.
2-Bromo-4,6-difluorobenzenethiol: Contains a thiol group instead of a sulfinic acid sodium salt.
2-Bromo-4,6-difluorobenzenesulfonic acid: The oxidized form of the sulfinic acid sodium salt.
Uniqueness
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is unique due to its combination of bromine, fluorine, and sulfinic acid groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C6H2BrF2NaO2S |
|---|---|
Peso molecular |
279.04 g/mol |
Nombre IUPAC |
sodium;2-bromo-4,6-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrF2O2S.Na/c7-4-1-3(8)2-5(9)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
Clave InChI |
WIDDPRLSHOVEHH-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1F)S(=O)[O-])Br)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



